Product packaging for Benzene;helium(Cat. No.:CAS No. 177191-77-4)

Benzene;helium

Cat. No.: B14265640
CAS No.: 177191-77-4
M. Wt: 82.11 g/mol
InChI Key: KFMZLPAXRJIAJO-UHFFFAOYSA-N
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Description

Benzene;helium is a useful research compound. Its molecular formula is C6H6He and its molecular weight is 82.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6He B14265640 Benzene;helium CAS No. 177191-77-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

177191-77-4

Molecular Formula

C6H6He

Molecular Weight

82.11 g/mol

IUPAC Name

benzene;helium

InChI

InChI=1S/C6H6.He/c1-2-4-6-5-3-1;/h1-6H;

InChI Key

KFMZLPAXRJIAJO-UHFFFAOYSA-N

Canonical SMILES

[He].C1=CC=CC=C1

Origin of Product

United States

Fundamental Theoretical Frameworks for Benzene Helium Systems

Intermolecular Potential Energy Surfaces of Benzene-Helium

The interaction between a benzene (B151609) molecule and a helium atom is described by an intermolecular potential energy surface (PES), which maps the interaction energy as a function of the relative positions of the two species. High-accuracy ab initio calculations are essential for generating a reliable PES for such a weakly bound system.

Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, are the gold standard for generating PESs. For the benzene-helium complex, these calculations have been performed for both the ground (S₀) and the first electronically excited singlet (S₁) states of benzene.

Recent high-level calculations have produced a new and detailed PES for the benzene-helium complex in its ground electronic state. nih.gov This surface is critical for analyzing the complex's rotational spectra and intermolecular vibrational states.

To accurately model the weak dispersion forces that govern the benzene-helium interaction, the coupled-cluster level of theory with single, double, and perturbative triple excitations, known as CCSD(T), is employed. nih.govnih.govacs.orgacs.org This method is considered one of the most reliable for calculating correlation energies in non-covalently bound systems. researchgate.net

The CCSD(T) method, combined with a frozen core approximation (FC) and a counterpoise correction to account for basis set superposition error, was used to calculate the ground state interaction potential. nih.govacs.org Calculations using this approach determined that the binding energy (Dₑ) of the complex in its ground state is 89 cm⁻¹, with the helium atom positioned at an equilibrium distance (Rₑ) of 3.14 Å from the center of the benzene ring. nih.govnih.govacs.org The importance of including perturbative triple excitations is highlighted by the fact that lower-level methods like CCSD severely underestimate the binding energy. nih.gov

Electronic StateMethodBinding Energy (Dₑ)Equilibrium Distance (Rₑ)
Ground State (S₀)CCSD(T)89 cm⁻¹3.14 Å
Excited State (S₁)EOM-CCSD(T)*77 cm⁻¹3.20 Å

The choice of basis set is critical for the accuracy of CCSD(T) calculations. For the benzene-helium system, Dunning's augmented correlation-consistent basis sets, specifically aug-cc-pVXZ (where X can be D for double-zeta, T for triple-zeta, or Q for quadruple-zeta), are utilized. nih.govacs.org

To better describe the electron density in the intermolecular region, which is crucial for weak van der Waals interactions, these basis sets are further augmented with a set of midbond functions. nih.govacs.org These are additional basis functions placed at the midpoint between the interacting species. The specific implementation for the benzene-helium complex included a 3s3p2d1f1g set of midbond functions. nih.govacs.org The notation aug-cc-pVXZ+ is used to signify the inclusion of these functions. nih.govacs.org

Basis Set ComponentDescriptionExponents
Primaryaug-cc-pVXZ (X=D, T, Q)Standard Dunning exponents
Midbond (s, p)3s3p0.9, 0.3, 0.1
Midbond (d)2d0.6, 0.2
Midbond (f)1f0.3
Midbond (g)1g0.25

An accurate PES for the first electronically excited singlet state (S₁) is necessary to interpret spectroscopic data related to the S₁ ← S₀ transition. nih.gov

The PES for the S₁ state is constructed using a hybrid approach. nih.govnih.govacs.org The highly accurate ground state CCSD(T) potential serves as a foundation. The adiabatic excitation energies for the S₀ → S₁ transition are then calculated using the equation of motion coupled-cluster (EOM-CCSD) method. nih.govnih.gov

This excitation energy is added as a correction to the ground state interaction energy at each point, a method denoted as EOM-CCSD(T)*. nih.govacs.org This approach is computationally more tractable than a direct calculation of the S₁ state with methods that include triple excitations, while still capturing the essential physics. nih.gov For these calculations, the aug-cc-pVDZ and aug-cc-pVTZ basis sets were tested for the EOM-CCSD correction, with the results showing negligible difference between them; therefore, the smaller basis set was used. nih.govacs.org The resulting S₁ PES has a binding energy (Dₑ) of 77 cm⁻¹ and an equilibrium distance (Rₑ) of 3.20 Å. nih.govnih.govacs.org

Ab Initio Potential Energy Surface Generation for Benzene-Helium

Excited Electronic State (S1) Potential Energy Surface Calculations for Benzene-Helium
Comparative Analysis of Ground and Excited State Potentials

A comparative analysis of the ground (S₀) and first excited (S₁) state potential energy surfaces of the benzene-helium complex reveals subtle yet significant differences in their topographies and binding characteristics.

The binding energy (Dₑ) of the complex is found to be smaller in the excited state compared to the ground state. For the ground state, the binding energy is approximately 89 cm⁻¹, with the helium atom situated at an equilibrium distance (zₑ) of 3.14 Å from the center of the benzene ring. rsc.orgnist.govacs.org In the excited S₁ state, the binding energy decreases to about 77 cm⁻¹, and the equilibrium distance increases to 3.20 Å. rsc.orgnist.govacs.org This reduction in binding energy by about 12 cm⁻¹ upon electronic excitation of the benzene monomer is a key feature of this system. rsc.orgnist.gov

Furthermore, the potential energy surface of the excited state is generally flatter in the vicinity of the global minimum. rsc.orgnist.gov This is also reflected in a lower potential barrier at certain saddle points, which has important implications for the dynamics of the helium atom, such as tunneling through the plane of the benzene ring. rsc.org

Key Potential Energy Surface Parameters for Benzene-Helium
ParameterGround State (S₀)Excited State (S₁)
Binding Energy (Dₑ)89 cm⁻¹77 cm⁻¹
Equilibrium Distance (zₑ)3.14 Å3.20 Å
Analytical Representation and Parametrization of Benzene-Helium Potential Energy Surfaces

To facilitate theoretical studies of the structural and vibrational dynamics of the benzene-helium complex, the discrete set of ab initio energy points is fitted to an analytical function. This analytical representation of the potential energy surface (PES) allows for efficient calculation of the interaction energy at any given configuration.

A common approach involves a multi-part function that accurately describes the potential in different regions. The long-range part of the potential is often represented by a sum of damped inverse power terms (e.g., C₆, C₈, C₁₀) that account for dispersion interactions. The short-range part, which describes the repulsive interactions, can be modeled using exponential functions or other suitable forms. The parameters of this analytical function are determined by fitting to the calculated ab initio energy points using non-linear optimization algorithms, such as the Levenberg-Marquardt algorithm. rsc.org This process ensures that the final analytical potential has the correct asymptotic behavior in both the short- and long-range regions. rsc.org

Topological Characterization of Benzene-Helium Potential Energy Landscapes

The topology of the potential energy landscape provides a detailed map of the stable and transient configurations of the benzene-helium complex. This characterization involves identifying critical points on the PES, such as minima and saddle points.

The potential energy surface of the benzene-helium complex exhibits a characteristic topology. rsc.org It features two symmetrical global minima where the helium atom is located directly above and below the center of the benzene plane, along the C₆ symmetry axis. rsc.org In addition to these global minima, there are six symmetrical local minima located in the plane of the benzene molecule. rsc.org

The global and local minima on the potential energy surface are connected by minimum-energy paths (MEPs). rsc.org These paths traverse through saddle points, which represent the transition states between different minima. For the benzene-helium complex, there are two distinct types of saddle points. rsc.org

The analysis of these paths and the energy barriers at the saddle points is crucial for understanding the dynamics of the helium atom. For instance, the potential barrier at one type of saddle point (Syz) is relatively low, particularly in the excited S₁ state (around 58.9 cm⁻¹), which facilitates the tunneling motion of the helium atom through the benzene plane. rsc.org These delocalization channels connect the global minima above and below the monomer plane. rsc.org The saddle points are connected to the minima through the MEPs. rsc.org

Topological Features of the Benzene-Helium PES
FeatureDescription
Global MinimaTwo, located above and below the benzene ring center.
Local MinimaSix, located in the plane of the benzene molecule.
Saddle PointsConnect the various minima, representing transition states for helium motion.

Empirical and Semi-Empirical Intermolecular Potential Models for Benzene-Helium

Prior to the widespread availability of high-level ab initio methods, the interactions in benzene-helium and similar van der Waals complexes were often described using empirical and semi-empirical potential models. These models, while less accurate than modern ab initio approaches, are computationally less demanding and can still provide valuable insights.

A commonly used empirical potential is the Lennard-Jones (LJ) 12-6 potential, which models the interaction between pairs of atoms. rsc.org In the context of the benzene-helium complex, the total interaction energy is calculated as the sum of the interactions between the helium atom and each atom of the benzene molecule (both carbon and hydrogen). The LJ potential has two parameters for each atom pair: the collision diameter (σ) and the well depth (ε). These parameters can be determined by fitting to experimental data or through theoretical calculations. rsc.org For instance, theoretical studies have been conducted to determine the effective LJ parameters for the interaction of benzene with helium by spherically averaging the intermolecular potentials. rsc.org

Other semi-empirical models often combine theoretical considerations with empirical parameterization. While these models have been instrumental in early studies of benzene-rare gas complexes, their accuracy can be limited, and they may not always correctly reproduce experimental findings. rsc.org

Decomposition Analysis of Intermolecular Interactions (e.g., Symmetry-Adapted Perturbation Theory, SAPT)

To gain a deeper understanding of the physical nature of the forces holding the benzene-helium complex together, the total interaction energy can be decomposed into physically meaningful components. Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for this purpose. aip.orgacs.org SAPT calculates the interaction energy directly as a perturbation to the energies of the isolated monomers, thereby avoiding the basis set superposition error inherent in supermolecular calculations. aip.org

The SAPT framework partitions the interaction energy into four main components:

Electrostatics: The classical Coulombic interaction between the unperturbed charge distributions of the two monomers.

Exchange (or Pauli Repulsion): A short-range repulsive term arising from the quantum mechanical requirement that the wavefunction of the complex must be antisymmetric with respect to the exchange of electrons between the monomers.

Induction: The attractive interaction resulting from the polarization of one monomer's electron cloud by the static electric field of the other.

Dispersion: A purely quantum mechanical attractive interaction arising from the correlated fluctuations of the electron clouds of the monomers.

For the interaction between a nonpolar, spherically symmetric atom like helium and the π-system of benzene, dispersion forces are expected to be the dominant attractive contribution. The electrostatic interactions are relatively weak due to the small quadrupole moment of benzene and the zero multipole moments of helium. The exchange repulsion defines the short-range behavior of the potential. A detailed SAPT analysis would provide a quantitative breakdown of these contributions, offering a precise picture of the balance of forces in the benzene-helium complex.

Quantum Chemical Methodologies for Benzene-Helium Interactions

The accurate theoretical description of the benzene-helium system is challenging due to the weak nature of the interaction, which is dominated by London dispersion forces. Several quantum chemical methodologies have been employed to model this complex, ranging from computationally efficient Density Functional Theory to more demanding wavefunction-based methods like Møller-Plesset perturbation theory and quantum Monte Carlo techniques.

Density Functional Theory (DFT) with Dispersion Corrections for Benzene-Helium

Standard Density Functional Theory (DFT) functionals often fail to describe the long-range electron correlation that gives rise to dispersion forces, which are paramount in the benzene-helium interaction. researchgate.net Consequently, uncorrected DFT methods are generally unsuitable for studying this and other van der Waals complexes. To overcome this limitation, dispersion-correction schemes are incorporated into the DFT framework.

These corrections can be applied as an additive empirical potential (e.g., DFT-D methods) or through the development of non-local correlation functionals. For the benzene-helium system, an accurate description of the potential energy surface requires the inclusion of these corrections to properly account for the attractive forces between the helium atom and the π-electron cloud of the benzene ring. Another approach is Symmetry-Adapted Perturbation Theory based on a DFT description of the monomers (DFT-SAPT), which provides a physically meaningful decomposition of the interaction energy into electrostatic, exchange, induction, and dispersion components. nih.govacs.org While not a standard DFT calculation for the complex itself, DFT-SAPT leverages the efficiency of DFT for the monomer properties to provide a detailed analysis of the non-covalent interactions.

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Applications

Hartree-Fock (HF) theory, by its nature, does not account for electron correlation and therefore cannot describe the attractive dispersion forces responsible for the binding in the benzene-helium complex. However, it serves as a starting point for more advanced, correlation-corrected wavefunction-based methods.

Second-order Møller-Plesset perturbation theory (MP2) is one of the simplest and most cost-effective methods that incorporates electron correlation. researchgate.netnsf.govarxiv.org For aromatic-rare gas complexes, MP2 has been shown to provide a reasonably accurate description of the interaction, often benefiting from a fortuitous cancellation of errors. nih.govacs.org Studies on the benzene-helium complex have utilized ab initio data to construct detailed intermolecular potential energy surfaces (IPS). researchgate.net In one such study, an analytical IPS was fitted to 280 interaction geometries computed at the high-level coupled cluster singles and doubles including connected triples [CCSD(T)] level of theory. This high-accuracy surface was then used as a benchmark to assess the quality of other potential models. researchgate.net

The resulting potential energy surface shows that the global minimum occurs when the helium atom is positioned on the sixfold symmetry axis of benzene. nih.govacs.orgresearchgate.net Calculations based on these surfaces can predict spectroscopic observables, such as rotational constants, which can be compared directly with experimental data. The agreement between the calculated and experimental values serves as a stringent test of the quality of the theoretical method. researchgate.net

Below is a table comparing experimental rotational constants for the benzene-helium complex with values calculated using a high-quality fitted IPS derived from ab initio data.

ParameterC₆H₆–⁴He (Experimental)C₆H₆–⁴He (Calculated)C₆D₆–⁴He (Experimental)C₆D₆–⁴He (Calculated)
A (cm⁻¹) 0.189670.189670.15850.1585
B (cm⁻¹) 0.13740.13770.12560.1255
C (cm⁻¹) 0.13740.13770.12560.1255
Data sourced from a study by Lee et al., which employed an intermolecular potential energy surface fitted to CCSD(T) calculations. researchgate.net

A recent 2024 study calculated the binding energy (Dₑ) and equilibrium distance (zₑ) for the ground state (S₀) of the benzene-helium complex using the CCSD(T) method. nih.gov

StateMethodBinding Energy (Dₑ) cm⁻¹Equilibrium Distance (zₑ) Å
S₀ CCSD(T)893.14
Data from Ab Initio Potentials for the Ground S0 and the First Electronically Excited Singlet S1 States of Benzene–Helium. nih.gov

Diffusion Monte Carlo and Path Integral Methods for Benzene-Helium Clusters

For larger systems, such as a benzene molecule solvated in a cluster of multiple helium atoms (C₆H₆–Heₙ), quantum Monte Carlo methods like Diffusion Monte Carlo (DMC) and Path Integral Monte Carlo (PIMC) become particularly valuable. These methods can handle the quantum nature of the helium atoms and the complexities of a many-body system, including Bose statistics for ⁴He. nih.govresearchgate.netillinois.eduillinois.edu

The Path Integral Monte Carlo (PIMC) method is a finite-temperature technique that is well-suited for studying quantum fluids and doped helium clusters. researchgate.netillinois.eduaps.org It maps the quantum particles onto classical "ring polymers," allowing for the calculation of thermodynamic properties. illinois.eduaps.org PIMC simulations can reveal the structure of the helium "solvation shell" around the benzene molecule and determine how the molecule's presence affects the properties of the helium cluster, such as its superfluidity. illinois.edu Studies on other polycyclic aromatic hydrocarbons (PAHs) solvated in helium have shown that the helium atoms form ordered, concentric rings around the molecule, reflecting the underlying symmetry of the aromatic substrate. db-thueringen.de For benzene, it is expected that helium atoms would similarly form a structured layer, with the first atoms localizing in the potential minima above and below the center of the ring.

The Diffusion Monte Carlo (DMC) method is a zero-temperature, stochastic projection technique used to solve the Schrödinger equation and find the ground-state properties of a quantum system. semanticscholar.orgaps.org In the context of benzene-helium clusters, DMC can provide a precise determination of the ground-state energy and the spatial distribution of the helium atoms around the benzene molecule. semanticscholar.org The method relies on a guiding trial wavefunction, and its accuracy for properties other than the energy depends on the quality of this function's nodal surface. For bosonic systems like helium clusters, the ground-state wavefunction is nodeless, simplifying the application of the DMC method. arxiv.org DMC calculations can determine the number of helium atoms that form the first solvation shell and provide insights into the quantum delocalization of the helium atoms around the aromatic molecule. db-thueringen.de

Advanced Spectroscopic Investigations of Benzene Helium Systems

Electronic Spectroscopy of Benzene-Helium and its Complexes

Electronic spectroscopy serves as a powerful tool to probe the changes in the electronic structure of benzene (B151609) when it interacts with helium atoms. These investigations typically involve exciting the benzene molecule from its ground electronic state (S₀) to the first excited singlet state (S₁).

UV excitation spectroscopy is a primary method for examining the electronic transitions in Bz-He complexes. By scanning the wavelength of UV light and monitoring the resulting absorption or fluorescence, detailed information about the energy levels and structure of the complex can be obtained.

The S₁ ← S₀ electronic transition in an isolated benzene molecule is symmetry-forbidden. unibas.ch However, in the benzene-helium complex, this transition becomes observable, often through vibronic coupling. unibas.ch Specifically, the transition is frequently observed as the 6¹₀ vibronic band, which corresponds to the electronic excitation accompanied by a single quantum of the ν₆ vibrational mode. nih.govaip.org This Herzberg-Teller allowed transition occurs at approximately 260 nm. nih.govaip.org

Spectroscopic studies have been conducted on various isotopomers of benzene complexed with helium, providing insights into the effects of isotopic substitution on the complex's properties. nih.govaip.org The electronic spectra of these complexes are often recorded in helium nanodroplets, which provide an ultracold and minimally perturbing environment. aip.orgnih.govstfc.ac.uk

A consistent observation in the electronic spectra of benzene and its derivatives solvated in helium nanodroplets is a spectral shift compared to the gas-phase transition. For the S₁ ← S₀ transition of benzene in helium, a blueshift, or a shift to a higher frequency (shorter wavelength), of approximately 30 cm⁻¹ is observed. nih.govaip.org This blueshift is attributed to the repulsive interaction between the expanded electron cloud of the excited benzene molecule and the surrounding helium atoms. unibas.ch

The magnitude of this blueshift has been found to correlate with the change in electron density above the aromatic ring upon photoexcitation. aip.orgnih.gov For a series of substituted benzenes, the observed blueshifts, ranging from about 16 cm⁻¹ to 46 cm⁻¹, show a good correlation with the redistribution of electron density upon excitation to the S₁ state. aip.orgnih.gov This indicates that the repulsive forces, and thus the magnitude of the blueshift, are sensitive to the electronic structure of the aromatic molecule. aip.orgnih.gov

Table 1: Electronic Transition Frequencies and Spectral Shifts for Benzene and Substituted Benzenes in Helium Nanodroplets

Molecule Electronic Transition Gas Phase (cm⁻¹) Helium Droplet (cm⁻¹) Droplet Shift (cm⁻¹)
Benzene 6¹₀ 38606 38636.3 +30.3
Toluene S₁ ← S₀ 37477 37523 +46
Benzonitrile S₁ ← S₀ 36495 36511.1 +16.1

Data sourced from multiple studies. nih.govaip.orgaip.org

The electronic spectra of molecules embedded in helium nanodroplets often exhibit a characteristic structure consisting of a sharp zero-phonon line (ZPL) and a broader phonon wing (PW). stfc.ac.uknih.gov The ZPL corresponds to the purely electronic transition of the molecule within the helium environment, without any simultaneous excitation of the helium solvent. stfc.ac.ukwikipedia.org In the case of benzene, the monomer spectra in helium nanodroplets typically show a single ZPL. nih.govaip.org

The phonon wing, which appears at a higher energy (blue side) of the ZPL in absorption spectra, arises from the simultaneous excitation of the chromophore and the helium droplet's collective modes (phonons). stfc.ac.uknih.govwikipedia.org The presence and structure of the phonon wing provide information about the coupling between the molecule and the helium solvent. The gap between the ZPL and the PW has been used as evidence for superfluidity in helium nanodroplets. nih.gov

Detailed analysis of the vibronic fine structure in the electronic spectra of benzene-helium complexes reveals much about their intermolecular potential and dynamics. High-resolution UV excitation spectra of Bz-He have identified weak vibronic bands with low vibrational excitation energies. nih.gov For instance, two such bands have been observed at approximately 13 cm⁻¹ and 16 cm⁻¹ above the electronic origin. nih.gov

In the higher frequency of these two bands, a splitting of the rotational transitions into doublets has been observed. nih.gov This splitting is attributed to the quantum tunneling of the helium atom between two equivalent positions, one above and one below the plane of the benzene ring. nih.govnih.gov The magnitude of this tunneling splitting provides a sensitive probe of the intermolecular potential energy surface. nih.gov The analysis of the vibronic structure is also crucial for understanding how the vibrational modes of the benzene molecule itself are affected by the interaction with helium. colostate.edu

Resonance-Enhanced Multi-Photon Ionization (REMPI) is a highly sensitive and selective technique used to study benzene-helium complexes. In a typical (1+1) REMPI scheme, one photon excites the benzene molecule to the S₁ state, and a second photon ionizes it. ubc.ca The resulting ions are then detected, often using a time-of-flight mass spectrometer. ubc.ca By scanning the wavelength of the excitation laser, a spectrum is obtained that reflects the absorption profile of the intermediate S₁ state. ubc.ca

REMPI spectra of benzene show similar features to its UV absorption spectrum. ubc.ca This technique has been successfully applied to record the S₁ ← S₀ transition in benzene solvated in helium nanodroplets. psu.edursc.org Interestingly, studies have shown that the transition frequencies measured by REMPI can differ slightly (by up to 1 cm⁻¹) from those obtained by beam depletion spectroscopy. psu.edu It has been proposed that these differences are related to the different average sizes of the helium droplets probed by each technique. psu.edursc.org

Laser-Induced Fluorescence (LIF) Spectroscopy of Benzene-Helium

Laser-induced fluorescence (LIF) is a highly sensitive spectroscopic method used to probe the electronic and vibrational structure of molecules. edinst.comnih.gov In the context of the benzene-helium complex, LIF spectroscopy is instrumental in characterizing the electronic S₁ ← S₀ transition of the benzene chromophore as it is perturbed by the helium atom.

In typical LIF experiments involving Bz-He, the complex is formed in a supersonic jet expansion, where a mixture of benzene vapor and helium gas is expanded into a vacuum chamber. psu.edu This process cools the complexes to very low rotational and vibrational temperatures. A tunable laser excites the complex from its ground electronic state (S₀) to the first excited singlet state (S₁). The subsequent fluorescence emitted as the complex relaxes back to the ground state is detected, often by a photomultiplier tube. edinst.com

By scanning the wavelength of the excitation laser, an excitation spectrum is obtained, which reveals the rovibronic structure of the S₁ state. The electronic spectra of benzene and its derivatives trapped in helium nanodroplets show a small spectral shift, typically between 10 and 100 cm⁻¹, compared to the gas-phase transition. aip.org For instance, the electronic spectrum of bromobenzene (B47551) in a helium nanodroplet shows a characteristic sharp zero-phonon line (ZPL) followed by a weaker phonon wing, separated by a gap of about 5 cm⁻¹, which is attributed to the superfluid nature of the helium droplet. aip.org

Analysis of the partially resolved rotational contours within the LIF bands, through comparison with simulated spectra, allows for the determination of structural parameters of the complex in both its ground and excited electronic states. psu.edu These studies have been crucial in understanding the geometry and binding energy of the Bz-He complex.

Vibrational Spectroscopy of Benzene-Helium

Vibrational spectroscopy probes the intermolecular motions within the benzene-helium complex, offering a direct view of the potential energy surface that governs the interaction.

Infrared Spectroscopy of Benzene-Helium in Superfluid Helium Nanodroplets

Superfluid helium nanodroplets provide a unique environment for high-resolution infrared (IR) spectroscopy. tandfonline.com Molecules and complexes embedded in these droplets, which have a temperature of about 0.37 K, exhibit well-resolved rotational-vibrational spectra, closely resembling those in the gas phase but with the advantage of efficient cooling. tandfonline.com The weak interaction between the dopant molecule and the helium solvent minimizes spectral perturbations. tandfonline.com

While direct IR spectroscopy on the Bz-He van der Waals complex itself is challenging due to the non-polar nature of benzene and the weak perturbation by helium, the technique is widely applied to study molecules and clusters within the helium nanodroplet environment. tandfonline.comaip.orgrsc.org The spectra obtained provide information on how the quantum solvent influences molecular vibrations. For many systems, the gas-phase Hamiltonian is sufficient to describe the spectra, with the primary effect of the helium being a modification of the molecular constants. tandfonline.com This technique has been instrumental in studying a wide array of novel and exotic species synthesized within the droplets. tandfonline.com

Characterization of Intermolecular Vibrational States of Benzene-Helium

The intermolecular vibrational states of the benzene-helium complex are characterized by large-amplitude motions due to the very weak binding energy. nih.govacs.org Theoretical calculations, based on ab initio potential energy surfaces, are essential for assigning and understanding these states. nih.govacs.orgcore.ac.uk

Recent studies have presented new ab initio intermolecular potential energy surfaces for the Bz-He complex in both its ground (S₀) and first excited (S₁) electronic states using high-level computational methods like coupled-cluster theory (CCSD(T)). nih.govacs.orgnih.gov These calculations reveal that the potential energy surface has two equivalent global minima located above and below the benzene ring plane. nih.govacs.org

A key finding from these theoretical models is the prediction of tunneling splitting in the vibrational energy levels. nih.govacs.org This arises from the helium atom's ability to move through the plane of the benzene ring, a consequence of its low mass and the low potential barrier. The wave functions of the helium atom's motion are spread across the monomer plane, leading to this quantum mechanical effect. nih.govacs.org The calculated vibrational energy levels show reasonable agreement with experimental data. nih.govacs.org

Table 1: Calculated Properties of Benzene-Helium Complex

Property Ground State (S₀) Excited State (S₁)
Binding Energy (Dₑ) 89 cm⁻¹ 77 cm⁻¹
Equilibrium Distance (Rₑ) 3.14 Å 3.20 Å

Data sourced from ab initio calculations. nih.govacs.org

Raman Scattering Spectroscopy of Benzene-Helium

Raman spectroscopy provides another powerful tool for probing the low-frequency intermolecular vibrations of the Bz-He complex. core.ac.ukaip.org In these experiments, a molecular beam containing the complexes is crossed with laser beams to induce and detect Raman scattering. rsc.org

Experimental studies have successfully measured intermolecular Raman spectra for both perprotonated and perdeuterated benzene-helium complexes. core.ac.uk The observed spectral features correspond to transitions between the intermolecular vibrational levels. By comparing the experimental spectra with those simulated from different theoretical potential energy surfaces, researchers can validate and refine the models for the intermolecular forces. core.ac.ukaip.org

One study demonstrated that an analytic potential energy surface, fitted to ab initio data, could accurately reproduce the experimental intermolecular Raman spectra. core.ac.ukaip.org In contrast, simpler Lennard-Jones atom-atom potentials were less successful in matching the experimental observations, highlighting the complexity of the interaction. core.ac.ukaip.org The spectra often show distinct band contours depending on the polarization of the Raman laser fields, which provides additional information for assigning the vibrational transitions. researchgate.net

Rotational Spectroscopy of Benzene-Helium Complexes

Rotational spectroscopy offers the most precise method for determining the structure of small molecular complexes.

Microwave Spectroscopy and Determination of Rotational Constants for Benzene-Helium

While benzene itself has no permanent dipole moment and is thus inactive in microwave spectroscopy, the formation of the Bz-He complex induces a small dipole moment, making it possible to study its rotational spectrum. rsc.org However, these measurements are extremely challenging.

More commonly, rotational constants for the Bz-He complex are determined through the analysis of rotationally resolved electronic spectra obtained via techniques like LIF. psu.edu Alternatively, theoretical calculations based on high-quality potential energy surfaces provide reliable predictions of the rotational constants. core.ac.ukaip.org

Researchers have performed dynamically exact calculations (within the rigid-monomer approximation) of the rotational constants for the Bz-He complex using various intermolecular potential surfaces. core.ac.ukaip.org These calculated constants are then compared with the limited experimental values available from high-resolution electronic spectroscopy to assess the accuracy of the theoretical models. core.ac.ukaip.org This interplay between theory and experiment is crucial for developing a precise understanding of the complex's three-dimensional structure and the underlying intermolecular forces.

High-resolution rotational Raman spectroscopy has also been used to determine the rotational constants and bond lengths of benzene and its isotopologues with high precision by expanding them in a benzene-helium mixture. rsc.orgrsc.org

Rotational Band Simulations and Analysis for Benzene-Helium

The study of the benzene-helium (He) van der Waals complex through rotational spectroscopy provides significant insights into its structure and intermolecular forces. Rotational analyses of the 6¹₀ band of the ¹B₂ᵤ(ππ) ← ¹A₁g electronic transition have been successfully performed for both the He-benzene and He₂-benzene complexes. aip.orgaip.org These analyses, conducted on rotationally cold complexes generated in a supersonic jet, reveal that the helium atoms are situated on the C₆ symmetry axis, approximately 3.5 Å above and/or below the plane of the benzene ring. aip.orgaip.org This geometric arrangement is confirmed by multiple studies. aip.orgaip.org

Rotational band simulations are a crucial tool for interpreting the spectra of these weakly bound species. For benzene solvated in helium nanodroplets, simulations of the rotational bands indicate that the moments of inertia of the C₆H₆ molecule are at least six times larger than in the gas phase. researchgate.netunibas.ch This significant increase is attributed to the interaction of the benzene molecule with the surrounding helium environment. The spectra of the monomer in these nanodroplets typically show a single "zero-phonon" line, which is blueshifted by about 30 cm⁻¹ from its position in the gas phase. researchgate.net

Further detailed investigations using high-resolution UV excitation spectra have identified weak vibronic bands for the benzene-He complex. acs.org In one of these bands, individual rotational transitions are observed to be split into doublets. acs.org This splitting is ascribed to the quantum tunneling of the helium atom, which is delocalized between the two equivalent minimum energy positions above and below the benzene ring. acs.org

Comparisons between experimentally derived rotational constants and those calculated from ab initio potential energy surfaces (IPS) serve to validate the theoretical models. core.ac.uk While several theoretical models show general agreement with experimental data, the most accurate models precisely predict observables like intermolecular Raman spectra and rotational constants. core.ac.uk

Table 1: Spectroscopic and Structural Parameters for Benzene-Helium Complexes

ParameterValueTechnique/SystemSource
He-Benzene Interatomic Distance~3.5 ÅRotational Analysis (Supersonic Jet) aip.orgaip.org
Moment of Inertia Increase≥ 6 times gas phaseRotational Band Simulation (He Nanodroplets) researchgate.netunibas.ch
Monomer Spectral Shift~30 cm⁻¹ (Blueshift)UV Spectroscopy (He Nanodroplets) researchgate.net
Quantum Tunneling SplittingObserved as doublets in rotational transitionsHigh-Resolution UV Excitation Spectroscopy acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzene-Helium Systems

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ³He nucleus, offers a unique method for probing the electronic environment of aromatic systems like benzene.

³He NMR Measurements as Probes for Aromaticity

The use of ³He as an NMR probe is a valuable technique for investigating aromaticity. researchgate.net When a ³He atom is placed in the vicinity of an aromatic ring, its nuclear magnetic shielding is influenced by the ring current effects characteristic of aromatic compounds. researchgate.netsci-hub.se This influence results in a measurable chemical shift. researchgate.net Theoretical studies have shown that for the benzene-He dimer, a very small chemical shift is expected. researchgate.net

The key advantage of using ³He NMR is that the calculated chemical shifts can, in principle, be confirmed through experimental measurements. researchgate.net Calculations performed at various levels of theory demonstrate that the NMR parameters of a single helium atom are sensitive to the presence of aromatic rings. sci-hub.se The interaction, and thus the chemical shift, is dependent on the distance between the helium atom and the ring, with the helium atom becoming insensitive to the ring at distances greater than 5 Å. sci-hub.se The calculated ³He chemical shift for a helium atom positioned above a pyrrole (B145914) ring, a five-membered aromatic heterocycle, is predicted to be around 1.5 ppm at the equilibrium distance, indicating the sensitivity of this method. sci-hub.se

Nuclear Independent Chemical Shift (NICS) Analysis for Benzene-Helium

Nuclear Independent Chemical Shift (NICS) is a computational method widely used to quantify the aromaticity of a molecule. github.io It involves calculating the absolute magnetic shielding at a specific point in space, typically at the center of a ring system (NICS(0)) or at a certain distance above it (e.g., NICS(1)). github.io For aromatic compounds, the induced ring current leads to negative NICS values (diatropic shift), which is a key indicator of aromatic character. researchgate.net

In the context of the benzene-helium system, NICS calculations provide a theoretical framework to understand the shielding effects that the ³He nucleus would experience. researchgate.net Studies have computed NICS-based indexes for benzene at various levels of theory and compared them with the calculated nuclear magnetic shieldings of a ³He NMR probe. researchgate.netresearcher.life A strong correlation is found between the NICS values and the ³He chemical shifts as a function of the distance from the benzene ring. sci-hub.se The pattern of change in the calculated NICS values with varying distance from the ring closely mirrors the changes predicted for the helium-3 (B1234947) NMR chemical shift. sci-hub.se This demonstrates that both methods effectively probe the magnetic environment created by the π-electron system of benzene. sci-hub.se

Table 2: Calculated NMR and NICS Parameters for Aromatic Systems

ParameterSystemCalculated Value/ObservationSource
³He Chemical Shift (δ)He-Pyrrole Complex~1.5 ppm (at equilibrium distance of ~3.15 Å) sci-hub.se
Probe Sensitivity DistanceHelium and Aromatic RingsProbe is insensitive at distances > 5 Å sci-hub.se
NICS ValuesAromatic CompoundsNegative values indicate aromaticity researchgate.net
Correlation³He Chemical Shift vs. NICSShow a very similar pattern with distance above the ring sci-hub.se

Quantum Dynamics and Solvation Phenomena in Benzene Helium Systems

Quantum Delocalization and Tunneling Effects in Benzene-Helium

The interaction between a helium atom and a benzene (B151609) molecule is characterized by a shallow potential energy surface with two equivalent minima, one on each side of the benzene ring. This dual-well potential, combined with the low mass of helium, gives rise to significant quantum delocalization and tunneling phenomena.

A clear manifestation of the quantum delocalization of the helium atom in the benzene-helium complex is the splitting of rotational energy levels, known as tunneling splitting. This phenomenon has been challenging to observe experimentally but has been identified through high-resolution ultraviolet (UV) excitation spectroscopy. researchgate.netacs.orgnih.gov In these experiments, specific vibronic bands of the benzene-helium complex show that individual rotational transitions are split into doublets. researchgate.netacs.orgnih.govacs.org This splitting is a direct consequence of the helium atom tunneling through the potential barrier of the benzene ring, from its position above the ring to the equivalent position below. acs.orgnih.gov

The magnitude of this tunneling splitting is a sensitive measure of the intermolecular potential energy surface. acs.orgnih.gov For the benzene-He complex, tunneling splitting has been observed in the higher-frequency vibronic band with a vibrational excitation energy of approximately 16 cm⁻¹. researchgate.netacs.orgnih.gov The magnitude of the splitting shows a significant dependence on the rotational level, indicating a coupling between the rotational and tunneling motions. acs.org While earlier studies of benzene-He and other aromatic molecule-helium complexes did not resolve this splitting, more recent high-resolution techniques have enabled its detection. acs.orgnih.gov

Table 1: Spectroscopic Parameters of the Benzene-Helium Complex

Parameter Value Reference
Vibrational Excitation Energies ~13 cm⁻¹ and ~16 cm⁻¹ researchgate.netnih.gov
Tunneling Splitting Observed in the ~16 cm⁻¹ band researchgate.netacs.orgnih.gov
Intermolecular Distance (R) in the 6¹ state 3.665 ± 0.004 Å acs.org

The primary delocalization pathway for a helium atom in the C₆H₆-He complex involves its movement between the two energetically equivalent sites located above and below the plane of the benzene ring. acs.orgnih.gov This delocalization is not confined to a single point but rather spreads the probability distribution of the helium atom over these two minima. acs.org The tunneling effect allows the helium atom's wavefunction to penetrate the classically forbidden region of the potential barrier presented by the benzene ring. acs.org

In larger systems involving polycyclic aromatic hydrocarbons (PAHs), helium atoms can also exhibit delocalization on the periphery of the molecule. nih.gov For instance, in certain Hen-PAH+ complexes, helium atoms are observed to be delocalized in oval rings on either side of the planar cation. acs.org This delocalization is a manifestation of the quantum nature of helium and its ability to explore multiple configurations, a phenomenon that is crucial for understanding microsolvation and the onset of superfluidity in helium nanodroplets. researchgate.netacs.orgnih.gov The delocalization of electrons within the benzene ring itself, which leads to its aromatic character, creates the potential landscape that governs the delocalization of the helium atom. libretexts.orglumenlearning.comfiveable.me

The concept of zero-point energy (ZPE), the minimum possible energy a quantum mechanical system can possess, is fundamental to understanding the dynamics of the benzene-helium complex. wikipedia.org Due to the Heisenberg uncertainty principle, even at absolute zero, the helium atom in the complex retains some vibrational motion. wikipedia.org The ZPE of the helium atom in the complex is significantly high, lying above half of the binding energy of the He-benzene bond. acs.orgnih.gov

This substantial zero-point energy prevents the helium atom from being localized in one of the potential minima. acs.org Instead, the wavefunction of the helium atom's motion is spread across the plane of the benzene molecule, facilitating the tunneling and delocalization discussed previously. acs.orgnih.gov The large amplitude motion resulting from the high ZPE is a key characteristic of such floppy complexes. The inclusion of ZPE in theoretical calculations is critical for accurately describing the system's behavior; for instance, in some propeller-shaped PAHs, the inclusion of the zero-point harmonic correction can alter the predicted lowest energy structure. nih.gov

Vibrational and Rotational Energy Dynamics in Benzene-Helium Complexes

The interaction of the helium atom with the vibrational and rotational modes of the benzene molecule leads to complex energy transfer and relaxation dynamics. These processes are key to understanding how excess energy is dissipated in weakly bound systems.

When a benzene-helium complex is photoexcited, the excess vibrational energy can be redistributed within the complex. aip.org Studies on collisional energy transfer between highly excited benzene and helium have shown that deactivation is an efficient process. uq.edu.au The pathways for this vibrational redistribution are highly selective, involving only a small subset of the available energy levels. aip.orgaip.org

A general observation is the adherence to an "energy gap law," which suggests that relaxation processes favoring smaller changes in the benzene vibrational energy are more likely. aip.orgaip.org However, the sensitivity to this constraint varies with the specific vibrational mode initially excited in the benzene molecule. aip.org This variation is attributed to the different nuclear displacements associated with each normal mode of benzene and their coupling to the intermolecular potential. aip.org Quasiclassical trajectory calculations have been employed to model these collisional energy transfer processes, revealing that low-frequency, out-of-plane torsional modes of benzene can act as "gateway modes" for energy transfer. acs.org

Vibrational predissociation is a process where the redistribution of vibrational energy from the benzene moiety to the van der Waals modes (the stretch and bend of the He-benzene bond) leads to the rupture of the complex. aip.org This occurs when the energy transferred to the intermolecular bond exceeds its dissociation energy. The fluorescence from the resulting "bare" benzene molecule can then be detected, providing insight into the relaxation pathways. aip.org

Kinetic analyses assuming first-order processes have allowed for the extraction of crude vibrational relaxation-predissociation rate constants. aip.orgaip.org The variation of these rates with the rare gas atom and the initially excited vibrational level is consistent with the energy gap law, where larger energy gaps between the initial and final vibrational states of benzene lead to slower predissociation rates. aip.orgaip.org The study of these dynamics in benzene-rare gas complexes provides a fundamental understanding of energy disposal in photochemical processes occurring in weakly bound environments. aip.org

Localized and Collective Vibrational Modes of Helium in Benzene-Helium Clusters

In small helium clusters (⁴HeN) containing a single benzene molecule, the helium atoms exhibit distinct vibrational behaviors due to the highly anisotropic potential created by the aromatic molecule. arxiv.orgaps.org Theoretical studies using methods like Diffusion Monte Carlo (DMC) and Projection Operator, Imaginary Time Spectral Evolution (POITSE) have been employed to investigate the ground and excited state properties of these systems for clusters with N = 1, 2, 3, and 14 helium atoms. arxiv.orgaps.org

These calculations reveal a structured helium density distribution, with a single helium atom becoming well-localized at the global potential minima above and below the plane of the benzene ring. arxiv.org This localization is a general feature observed in theoretical calculations for benzene and other polycyclic aromatic molecules (PAMs) in helium clusters. arxiv.org Path integral calculations have shown this localization effectively removes the helium atom from participating in superfluidity, creating what is described as a "dead" atom in the solvation layer. arxiv.org

The vibrational excitations of the helium atoms in these clusters can be categorized into two main types:

Localized Modes: These are higher-energy excitations (greater than 9 K) that derive from the helium density localized near the global potential minima, essentially corresponding to helium atoms adsorbed on the molecular surface. arxiv.org Sharp excitations observed in absorption experiments, with energies from approximately 3 to 30 K above the electronic origin, have been qualitatively attributed to these localized vibrations. arxiv.org

Collective Modes: These are lower-energy excitations corresponding to the collective vibrations of helium atoms that are delocalized over equivalent sites of lower binding energy, typically near the edges of the benzene molecule. arxiv.org

The calculated excitation energies for these vibrational modes can reach up to ~23 K above the ground state. arxiv.orgaps.org The existence and characteristics of these localized and collective modes are seen as precursors to the transition between these excitation types as the size of the molecular substrate increases. arxiv.orgaps.org The energy range of these calculated helium excitations aligns with experimental observations of vibronic structure in the spectra of planar aromatic molecules in small helium clusters and with the phonon wings in the spectra of molecules in large helium droplets. arxiv.org This provides strong evidence that helium atoms adsorb onto and vibrate on the molecule's surface, with the specifics of their motion dictated by the molecule's potential energy surface. arxiv.org

Surface Diffusion Dynamics of Benzene with Helium Probes

Helium Spin-Echo Spectroscopy for Benzene Diffusion on Surfaces

Helium Spin-Echo (HeSE) spectroscopy is a powerful, non-destructive technique used to investigate the surface dynamics of adsorbed molecules on timescales of 10⁻⁸ to 10⁻¹² seconds, a range not easily accessible by microscopy techniques. nih.govrsc.org This method utilizes a beam of neutral, nuclear spin-polarized helium-3 (B1234947) atoms to measure the time-dependent correlation of adsorbates on a surface. nih.gov HeSE has been instrumental in studying the diffusion of benzene on various single-crystal surfaces, such as Cu(111), Cu(001), and graphite. rsc.orgswan.ac.ukunizar.es

The technique provides highly accurate experimental data that can serve as a stringent benchmark for theoretical models, particularly for Density Functional Theory (DFT) calculations that include van der Waals (vdW) corrections. rsc.orgresearchgate.netnih.gov In studies of benzene on Cu(111), HeSE measurements were conducted at surface temperatures around 170 K and low benzene coverages (e.g., 0.03 ML and 0.1 ML). nih.govresearchgate.net By analyzing the polarization of the helium beam as a function of spin-echo time, researchers can determine the rate and mechanism of molecular motion. swan.ac.uk For instance, the decay of the measured polarization provides information about the diffusion rate. A single exponential decay is indicative of diffusion on a Bravais lattice, where all adsorption sites are equivalent. researchgate.netrsc.org

The combination of HeSE with DFT has provided deep insights into molecular transport, including the roles of rotational and vibrational degrees of freedom. nih.govrsc.org Recent advancements in both helium and neutron spin-echo techniques have significantly expanded the possibilities for studying surface diffusion. unizar.es

Mechanisms of Activated Jump-Diffusion for Physisorbed Benzene

Experimental results from Helium Spin-Echo (HeSE) spectroscopy consistently show that physisorbed benzene on surfaces like Cu(111) moves via an activated jump-diffusion process. nih.govrsc.orgrsc.orgresearchgate.netnih.gov This mechanism involves the molecule being trapped in an equilibrium adsorption site for a period, undergoing vibrations, before gaining enough thermal energy to "jump" over an activation barrier to an adjacent site. ill.eu This is distinct from continuous Brownian motion and is characteristic of systems with significant energy barriers for diffusion. ill.eu

On the Cu(111) surface, HeSE data reveals that benzene molecules diffuse by jumping between adsorption sites on a Bravais lattice. rsc.orgrsc.org DFT calculations, corrected for dispersion forces, indicate that the molecule diffuses by moving between non-degenerate hollow sites. rsc.orgresearchgate.netnih.gov The HeSE results specifically rule out adsorption on bridge sites or degenerate hollow sites, as these would result in a more complex, multi-exponential decay signal, which is not observed. rsc.orgrsc.org While top sites are compatible with the observed jump-diffusion mechanism on a Bravais lattice, DFT calculations show they are not the most energetically favorable adsorption sites. rsc.orgrsc.org

The diffusion is an activated process, with a very low activation energy barrier. For benzene on Cu(111), this barrier was measured by HeSE to be 35 ± 1 meV. rsc.org DFT calculations provide similar values, ranging from 12–26 meV depending on the vdW correction scheme used. rsc.org Interestingly, the barrier for rotation of the benzene molecule around its central C6 axis is also an activated process with a nearly identical energy barrier (12–23 meV), suggesting a coupling between translational and rotational motions. rsc.org

Activation Energies for Benzene Diffusion
SystemMethodProcessActivation Energy (meV)Source
Benzene on Cu(111)HeSEJump-Diffusion35 ± 1 rsc.org
Benzene on Cu(111)DFT (with vdW corrections)Jump-Diffusion12 - 26 rsc.org
Benzene on Cu(111)DFT (with vdW corrections)C6 Rotation12 - 23 rsc.org
Benzene on Cu(001)HeSEJump-Diffusion (<100> direction)120.7 ± 7.6 swan.ac.uk
Benzene on Cu(001)HeSEJump-Diffusion (<110> direction)91.0 ± 9.1 swan.ac.uk

Nature of Benzene-Surface Binding Interactions from Helium Scattering

The interaction between a benzene molecule and a metal surface is primarily governed by long-range van der Waals (vdW) or dispersion forces. rsc.orgresearchgate.net Standard DFT approaches often fail to accurately describe these non-local forces, necessitating the use of correction schemes. rsc.orgresearchgate.net Helium scattering experiments, particularly HeSE, provide highly accurate data on diffusion dynamics that serve as critical benchmarks for validating and refining these vdW correction schemes in DFT calculations. rsc.orgnih.gov

By combining HeSE experiments with dispersion-corrected DFT, a detailed picture of the benzene-surface potential energy surface can be constructed. For benzene on Cu(111), this combined approach has shown that the molecule adsorbs in a flat orientation with the hollow sites being the preferred adsorption sites. rsc.orgrsc.org The calculations shed light on the nature of the binding interaction by analyzing the redistribution of electron density upon adsorption. rsc.org

The agreement between experimental results and theoretical calculations confirms that the benzene-benzene interaction is stronger than the benzene-water interaction in terms of lowering the energy of the molecule's excited states. rsc.org Helium atom scattering is also sensitive to the local chemical and structural environment, including the stiffness of molecular layers. aip.org The technique can probe the displacement field at the surface, which is often dominated by the vibrations of the adsorbate layer rather than the phonons of the underlying substrate. aip.org

Benzene Solvation in Superfluid Helium Nanodroplets

Experimental Production and Characterization of Benzene-Doped Helium Nanodroplets

Helium nanodroplets serve as unique, ultracold (T ≈ 0.37 K) quantum laboratories for spectroscopic studies of embedded molecules. epfl.chtandfonline.com They are produced in a molecular beam machine by expanding high-purity helium gas at high pressure (e.g., 30-59 bar) through a small, cryogenically cooled nozzle (5-10 µm) into a vacuum. epfl.chpsu.eduunibas.ch The temperature of the nozzle, typically in the range of 6-22 K, controls the average size of the resulting droplets, which can range from a few thousand to tens of thousands of helium atoms. epfl.chpsu.eduunibas.ch

After formation, the beam of helium droplets passes through a skimmer into a second vacuum chamber, which is flooded with the vapor of the molecule to be studied, in this case, benzene, at a low pressure (typically 10⁻⁶ mbar). epfl.chpsu.edu The droplets pick up benzene molecules through collisions. epfl.ch The doped droplets then travel through differential pumping stages into a detection chamber. psu.edu

Characterization of the doped droplets is performed using various spectroscopic techniques. A common method involves exciting the embedded benzene molecules with a laser (e.g., a frequency-doubled dye laser) and detecting the resulting changes. epfl.chpsu.edu Several detection schemes are used:

Beam Depletion Spectroscopy: Resonant excitation of the benzene molecule deposits energy into the droplet, causing helium atoms to evaporate. This loss of mass can be detected downstream by a sensitive detector like a bolometer, which measures the total beam energy. unibas.ch

Resonance-Enhanced Multiphoton Ionization (REMPI): The doped molecules are selectively ionized by a laser, and the resulting ions are detected by a mass spectrometer or an ion imaging setup. epfl.chpsu.edu

Evaporation Spectroscopy: A new, sensitive detection scheme monitors the evaporation of helium atoms following resonant excitation, offering high sensitivity. psu.edu

These methods allow for the recording of high-resolution electronic and vibrational spectra of the solvated benzene molecules, providing insight into the molecule-solvent interactions within the superfluid helium environment. tandfonline.compsu.edu

Typical Experimental Parameters for Benzene-Doped Helium Nanodroplet Production
ParameterValueSource
Helium Source Pressure30 - 59 bar psu.eduunibas.ch
Nozzle Diameter5 - 10 µm psu.eduunibas.ch
Nozzle Temperature6 - 22 K epfl.chpsu.edu
Benzene Doping Pressure~10⁻⁶ mbar epfl.chpsu.edu
Droplet Temperature~0.37 K tandfonline.com

Microscopic Superfluidity Effects on Benzene Impurities

The immersion of a benzene molecule within a superfluid helium droplet induces significant local alterations to the quantum fluid's properties. The strong, anisotropic interaction between the benzene and the surrounding helium atoms leads to a phenomenon of microscopic non-superfluidity. Path integral Monte Carlo (PIMC) simulations have been instrumental in revealing that the helium-benzene interaction potential is highly anisotropic, featuring deep attractive wells above and below the plane of the aromatic ring. arxiv.orgarxiv.org This strong potential serves to localize helium atoms in these specific regions. arxiv.orgarxiv.org

A key finding from these simulations is the near-complete localization of two helium atoms, one positioned on each side of the benzene ring. arxiv.orgaip.orgdntb.gov.ua In the context of the Feynman path integral representation, these localized atoms are effectively removed from the permutation exchanges with the other helium atoms in the solvation shell. arxiv.orgdntb.gov.ua This lack of participation in the exchange cycles, which are a hallmark of superfluidity, means these atoms constitute a "non-superfluid" component of the solvation layer. arxiv.orgaip.org For a He₃₉-benzene cluster at a temperature of 0.625 K, it was shown that these two localized atoms undergo less than 2% permutation exchanges with the surrounding helium environment, essentially behaving as a distinct, "dead" adsorbed pair. arxiv.org This extreme localization is a more pronounced effect than the anisotropic layering of helium density observed around other smaller molecules in helium clusters. aip.org

This creation of a local non-superfluid density is a direct consequence of the impurity molecule's interaction with the quantum solvent. arxiv.org The implications of this phenomenon are observable in the spectroscopic analysis of benzene in helium. The localization of helium atoms is predicted to influence the molecule's spectral features. arxiv.orgdntb.gov.ua Furthermore, theoretical calculations suggest that excitations of these localized helium atoms can occur, giving rise to low-energy modes involving the motion of these atoms on the molecular surface. arxiv.org These localized excitations are distinct from the collective excitations of the bulk superfluid helium. arxiv.orgaps.org

Spatial Distribution and Localization of Helium Atoms around Benzene

The arrangement of helium atoms solvating a benzene molecule is highly structured and anisotropic, a direct result of the specific interaction potential between the helium atoms and the aromatic ring. Theoretical calculations, including path integral and diffusion Monte Carlo methods, have provided a detailed picture of this microscopic environment. arxiv.orgaip.orgacs.org

A defining feature of the helium solvation structure around benzene is the pronounced localization of helium atoms at specific sites. arxiv.orgarxiv.org The helium-benzene interaction potential has two global minima located directly above and below the center of the benzene plane, along the C₆ symmetry axis, at a distance of approximately 3.14 to 3.27 Å. arxiv.orgaip.orgacs.org Consequently, two helium atoms are found to be almost completely localized in these positions. aip.orgdntb.gov.uaaip.org This strong localization is a result of the attractive forces of the benzene's π-electron system. aip.org

Beyond these two primary sites, the first solvation shell continues to form around the periphery of the molecule. Path-integral molecular dynamics simulations of cationic benzene coated by helium atoms show that classical shell filling generally proceeds with helium atoms first adding to the graphitic surfaces before enclosing the edges. acs.org For neutral benzene in a cluster of up to 14 helium atoms, a rigid model suggests a structure with the two atoms on the C₆ axis and the remaining 12 atoms forming two rings of six, located above and below the plane at a distance of about 3.9 Å from the center. unibas.ch

Quantum mechanically, vibrational delocalization tends to reduce the size of this first solvation shell compared to classical predictions. acs.org Even within small clusters, a distinction can be made between the highly localized helium atoms and a subset of more delocalized, collective excitations around the molecule's periphery. arxiv.org The structure in the azimuthal direction reflects the six-fold symmetry of the benzene molecule, suggesting that true localization at potential minima is possible. aip.org This is a significant finding, as such distinct localization had not been observed in previous studies of smaller molecules in helium clusters, where solvation was characterized by more continuous anisotropic layers. aip.org Studies on larger polycyclic aromatic hydrocarbons (PAHs) like triphenylene (B110318) show similar strong localization patterns, with helium atoms occupying positions above the centers of the aromatic rings. mdpi.com

Inhibition of Excimer Formation in Benzene Dimers within Helium Environment

One of the significant findings in the study of benzene dimers isolated in superfluid helium nanodroplets is the substantial suppression of excimer formation. aip.orgnih.govresearchgate.net An excimer, or "excited state dimer," is a short-lived dimeric species formed when one molecule in an aggregate is electronically excited and interacts with a ground-state partner. For isolated benzene dimers in the gas phase, this process is known to occur very rapidly, within a few picoseconds, following S₁ excitation. arxiv.org

However, when benzene dimers are formed within the ultracold and gentle environment of a helium nanodroplet, their photochemical behavior changes dramatically. Spectroscopic studies have shown that the fluorescence lifetime and quantum yield of the benzene dimer in helium are found to be equal to those of the monomer. unibas.chaip.orgnih.govresearchgate.net This observation strongly implies that the excimer formation pathway is significantly inhibited. unibas.chaip.orgnih.gov

The dimer spectra recorded in helium nanodroplets present the same vibronic fine structure as observed in the gas phase, although it is modestly compressed. aip.orgnih.govresearchgate.net The fact that a structured spectrum is observable and that the dimer's fluorescence properties mirror the monomer's indicates that the excited state relaxes via fluorescence before the geometric rearrangement required for excimer formation can take place. The helium environment effectively "freezes" the dimer in its van der Waals ground-state geometry, preventing the two benzene rings from achieving the co-facial arrangement necessary for excimer stabilization. The rapid dissipation of any excess vibrational energy into the helium droplet further hinders the structural changes needed for the excimer state to form. This demonstrates the unique ability of the superfluid helium environment to isolate and stabilize weakly bound complexes, allowing for the study of their intrinsic properties without the competing relaxation channels that dominate in other environments. arxiv.org

Theoretical Modeling of Solvation Shell Structures (Classical and Quantum)

The solvation of benzene in helium has been extensively investigated using a variety of theoretical modeling techniques, which have been crucial for interpreting experimental results and providing a detailed microscopic picture of the system. These models range from classical approaches to sophisticated quantum simulations that account for the unique properties of the superfluid helium environment. acs.org

Classical and Quantum Monte Carlo Methods: Path Integral Monte Carlo (PIMC) and Diffusion Monte Carlo (DMC) are powerful quantum simulation techniques that have been widely applied to benzene-helium clusters. arxiv.orgaps.orgnih.gov PIMC simulations, which can be performed at finite temperatures, have been essential in revealing the quantum and anharmonic effects on the structure and energetics of the solvated benzene. nih.gov These simulations explicitly treat the helium atoms as quantum particles and can model the permutation exchanges that give rise to superfluidity. dntb.gov.ua PIMC studies were fundamental in identifying the strong localization of helium atoms above and below the benzene ring and in quantifying the local non-superfluid density. arxiv.orgaip.orgdntb.gov.ua Ground state properties, such as structures and energies, are often calculated using DMC methods for clusters of varying sizes (e.g., N=1, 2, 3, 14). arxiv.orgaps.org

Potential Energy Surfaces: The accuracy of these simulations hinges on the quality of the intermolecular potential energy surfaces (PES) describing the He-benzene interaction. Ab initio quantum chemistry methods, such as coupled-cluster theory [CCSD(T)], are used to calculate the interaction energies for both the ground (S₀) and first excited (S₁) electronic states of the benzene-helium complex. acs.orgresearchgate.net These calculations reveal that the interaction is anisotropic, with global minima above and below the ring plane. arxiv.orgacs.org For the ground state, the binding energy (Dₑ) is calculated to be around 89 cm⁻¹, with an equilibrium distance (zₑ) of 3.14 Å. acs.orgresearchgate.net In the excited state, the interaction is slightly weaker and the distance longer (Dₑ ≈ 77 cm⁻¹, zₑ ≈ 3.20 Å). acs.orgresearchgate.net

Classical vs. Quantum Structures: Classical models, often based on global optimization of the PES, can provide a starting point for understanding the solvation shell structure. acs.org For cationic polycyclic aromatic hydrocarbons, including benzene, classical models show shell filling proceeds via epitaxial additions on the flat surfaces before the periphery is solvated. acs.org However, quantum effects, as modeled by PIMC or path-integral molecular dynamics (PIMD), introduce significant modifications. Quantum vibrational delocalization generally makes the first solvation shell smaller and can lead to a mix of localized and delocalized helium atoms depending on the specific location around the molecule. acs.org This gives rise to a complex structure that can be described as having "snowball" precursors on the flat, strongly binding graphitic planes and a more delocalized, "slushy" character in the peripheral regions. acs.org

The table below summarizes key parameters from theoretical models of the Benzene-Helium complex.

ParameterGround State (S₀)First Excited State (S₁)Method/Reference
Binding Energy (Dₑ) 89 cm⁻¹77 cm⁻¹CCSD(T) / EOM-CCSD acs.orgresearchgate.net
Equilibrium Distance (zₑ) 3.14 Å3.20 ÅCCSD(T) / EOM-CCSD acs.orgresearchgate.net
He-Benzene Distance (dimer) 3.17 Å3.25 ÅHigh-resolution spectra aip.org
Global Potential Minimum -94.97 K-MP2 arxiv.org
Localized He Atoms 2 (above/below plane)-PIMC aip.orgdntb.gov.ua

Comparative Analysis of Benzene Helium with Other Rare Gas Systems

Comparison of Intermolecular Potential Energy Surfaces with Benzene-Rare Gas Analogues

The interaction between benzene (B151609) and a rare gas atom is characterized by a potential energy surface (PES) that dictates the geometry and stability of the resulting van der Waals complex. For benzene-helium (Bz-He), the PES is notably shallow and floppy compared to its analogues with heavier rare gases like neon (Ne), argon (Ar), krypton (Kr), and xenon (Xe). nih.govaip.org

The global minimum on the PES for all benzene-rare gas complexes corresponds to the rare gas atom situated on the C₆ symmetry axis of the benzene molecule. researchgate.netrsc.orgnih.gov However, the well depth (Dₑ) and the equilibrium distance (Rₑ) of this minimum vary significantly with the rare gas atom. For the ground electronic state (S₀) of Bz-He, the binding energy is significantly smaller than for Bz-Ne and Bz-Ar. nih.gov For instance, the potential energy depth for Bz-He is roughly three times less than for a Bz-Ne complex and about eight times less than for Bz-Ar. nih.gov

Ab initio calculations at the coupled-cluster level with single, double, and perturbative triple excitations (CCSD(T)) have provided detailed insights into these PESs. For Bz-He in its ground state (S₀), the binding energy (Dₑ) has been calculated to be around 89 cm⁻¹, with an equilibrium distance (Rₑ) of 3.14 Å. acs.org In the first excited state (S₁), these values change to 77 cm⁻¹ and 3.20 Å, respectively. acs.org

In contrast, for Bz-Ar, the ground state PES has a much deeper absolute minimum of -390.1 cm⁻¹ at a distance of 3.536 Å. researchgate.netnih.gov The PES for Bz-Ne represents an intermediate case, with a global minimum on the C₆ axis. rsc.orgresearchgate.net The topology of the PES for benzene-rare gas complexes also includes local minima and saddle points. For Bz-Ne, local minima are found in the benzene plane on the axes connecting the center of mass and the middle of the C-C bonds. rsc.orgresearchgate.netrsc.org The barriers between these minima are small, indicating large-amplitude motion of the rare gas atom. rsc.orgresearchgate.netrsc.org This floppiness is even more pronounced in Bz-He due to its much weaker binding energy. nih.gov

The shape of the PES is influenced by a balance of electrostatic, induction, dispersion, and repulsion forces. For benzene-rare gas complexes, dispersion interactions are dominant. ias.ac.in As the polarizability of the rare gas atom increases from He to Xe, the dispersion forces become stronger, leading to a deeper potential well. ias.ac.inmdpi.com

Table 1: Comparison of calculated ground state (S₀) intermolecular potential energy surface parameters for Benzene-Rare Gas complexes.
ComplexMethodBinding Energy (Dₑ) (cm⁻¹)Equilibrium Distance (Rₑ) (Å)Reference
Benzene-HeliumCCSD(T)893.14 acs.org
Benzene-NeonCCSD(T)~1203.32 rsc.orgmpg.de
Benzene-ArgonCCSD(T)390.13.536 researchgate.netnih.gov

Comparative Spectroscopic Studies of Benzene Complexes (e.g., with Argon, Neon)

Spectroscopic studies provide experimental probes of the intermolecular potential energy surfaces and dynamics of benzene-rare gas complexes. Techniques such as laser-induced fluorescence, resonance-enhanced two-photon ionization (REMPI), and infrared (IR) spectroscopy have been extensively used. mpg.dempg.dearxiv.org

The electronic spectra of these complexes, particularly the 6¹₀ band of the S₁ ← S₀ transition, show shifts relative to the bare benzene molecule. These spectral shifts are sensitive to the strength of the intermolecular interaction. For Bz-He, the spectral shift is small, reflecting the weak van der Waals bond. In contrast, the shifts for Bz-Ar and Bz-Ne are larger. aip.org

Infrared spectra of benzene-rare gas complexes have been reported, providing information on how the rare gas atom perturbs the vibrational modes of benzene. researchgate.netarxiv.orgresearchgate.net For instance, the ν₁₂ fundamental of C₆D₆ has been studied in complexes with He, Ne, and Ar. researchgate.net These studies reveal vibrational shifts that are approximately twice as large for the trimers (e.g., He₂-C₆H₆) compared to the dimers. researchgate.net The lower polarizability of neon is expected to result in a spectrum that more closely resembles that of the bare benzene cation compared to the argon complex. mpg.de

A key feature of the Bz-He complex is the tunneling of the helium atom through the plane of the benzene ring. nih.govacs.org This is due to the low mass of helium and the shallow potential well, which results in a zero-point energy level that is a significant fraction of the binding energy. nih.gov High-resolution UV excitation spectra of Bz-He have revealed splitting in the vibrational excitations of the S₁ state, which is a direct consequence of this tunneling motion. acs.org This splitting is not typically observed in complexes with heavier rare gases like argon, where the tunneling barrier is much higher. nih.gov

Rotational spectroscopy, such as pulsed nozzle Fourier transform microwave (FTMW) spectroscopy, has been used to determine the rotational constants and thus the geometry of these complexes. researchgate.net For Bz-Ar, the rotational constants are consistent with a structure where the argon atom is located on the C₆ axis. acs.org Similar structures are found for other benzene-rare gas dimers. arxiv.org

Table 2: Spectroscopic data for Benzene-Rare Gas complexes.
ComplexSpectroscopic FeatureObservationReference
Benzene-HeliumTunneling Splitting in S₁ stateObserved in high-resolution UV spectra acs.org
Benzene-ArgonVan der Waals sidebands in IR spectraObserved, indicating intermolecular potential mpg.de
Benzene-NeonIR spectrum closer to bare benzene cationLower polarizability leads to smaller perturbation mpg.de
Benzene-C₆D₆-Rare GasVibrational shift of ν₁₂ fundamentalShifts observed for He, Ne, and Ar researchgate.net

Comparative Analysis of Energy Transfer and Relaxation Dynamics across Rare Gases

Collisional energy transfer and vibrational relaxation are fundamental processes that are strongly influenced by the nature of the rare gas collision partner. Studies on highly vibrationally excited benzene have shown that the efficiency of energy transfer depends on the rare gas. core.ac.ukuq.edu.aunih.gov

Quasiclassical trajectory calculations have revealed that the average energy transferred per collision increases with the mass and polarizability of the rare gas atom. uq.edu.au For instance, deactivation of excited benzene is more efficient with xenon than with argon or helium. uq.edu.au This is attributed to the stronger interaction potential and the greater number of low-frequency vibrational modes in heavier systems that can couple with the benzene vibrations. uq.edu.au

The dynamics of vibrational predissociation in photoexcited benzene-rare gas complexes also show a dependence on the rare gas atom. aip.org The pathways of vibrational redistribution within the complex are highly selective. aip.org While an energy gap law is generally observed (favoring smaller changes in vibrational energy), the sensitivity to this constraint varies with the rare gas. aip.org

The lifetime of collision complexes formed between benzene and rare gas atoms at low temperatures increases monotonically from helium to xenon. aip.org This is a direct consequence of the increasing strength of the atom-molecule interaction. aip.org Longer-lived collision complexes allow for more efficient energy exchange between the translational and rotational degrees of freedom of the molecule. aip.org

Experimental studies using techniques like infrared fluorescence have investigated the collisional deactivation of excited benzene by different rare gases. umich.edu These experiments have generally confirmed the trend of increasing energy transfer efficiency with heavier rare gas atoms.

Table 3: Comparative aspects of energy transfer in Benzene-Rare Gas systems.
ProcessRare Gas Trend (He -> Xe)ReasonReference
Collisional Energy Transfer EfficiencyIncreasesStronger interaction potential, higher polarizability uq.edu.au
Collision Complex LifetimeIncreasesStronger atom-molecule interaction aip.org
Vibrational Predissociation DynamicsVariesDifferent sensitivity to energy gap law and potential details aip.org

Influence of Rare Gas Environment on Interconversion Barriers in Benzene Complexes

The rare gas environment can act as a catalyst for isomerization and interconversion between different conformers of molecular complexes, including benzene dimers. mpg.de The binding energy of the rare gas atom to the benzene molecule plays a crucial role in this process.

For the mixed benzene dimer, (C₆H₆)(C₆D₆), two T-shaped conformers exist with a small energy difference and are separated by a transition state barrier. mpg.de In a supersonic expansion with a carrier gas, collisions with the rare gas atoms can facilitate interconversion between these isomers. The formation of a transient complex with the rare gas atom increases the internal energy by the amount of the complex's binding energy. mpg.de

If this added energy is sufficient to overcome the isomerization barrier, the higher-energy conformer can be converted to the lower-energy one. The binding energy of helium to benzene is relatively low (around 48 cm⁻¹). mpg.de In contrast, the binding energies for neon (~120 cm⁻¹) and argon (~380 cm⁻¹) are significantly higher. mpg.de Consequently, neon and argon can act as effective catalysts for the isomerization of the benzene dimer, while helium may not provide enough energy to overcome the barrier. mpg.de This mechanism is most effective at low temperatures where the collision energy itself is insufficient to surmount the barrier. mpg.de

Molecular dynamics simulations of trimers containing one benzene molecule and two rare gas atoms have shown frequent interconversions between the (1|1) configuration (rare gas atoms on opposite sides) and the (2|0) configuration (rare gas atoms on the same side), even at low temperatures. nih.govacs.org These interconversions are possible due to the small energy barriers connecting the two minima. nih.govacs.org

Frontiers in Benzene Helium Research

Development of Advanced Computational Methodologies for Benzene-Helium Systems

The accurate theoretical description of the weak interactions in the benzene-helium system presents a significant challenge, driving the development of sophisticated computational techniques. The primary goal is to construct an accurate intermolecular potential energy surface (PES), which governs the dynamics of the complex.

High-level ab initio quantum chemistry methods are essential for this purpose. The Coupled Cluster approach, particularly with single, double, and perturbative triple excitations (CCSD(T)), has become the gold standard for calculating the interaction energies for the ground electronic state (S₀). acs.orgnih.govcore.ac.uk For the first electronically excited state (S₁), methods like the equation of motion coupled-cluster (EOM-CCSD) are employed to compute excitation energies, which are then added to the ground state potential. acs.orgnih.govacs.org These calculations are performed for hundreds of different geometries of the complex to map out the PES in detail. aip.org

To make the calculated potential energy surfaces computationally tractable for dynamics studies, the discrete ab initio energy points are often fitted to analytical functions. acs.orgcore.ac.ukaip.org These analytical potentials can then be used in subsequent calculations to determine the properties of the complex.

Several advanced computational methods have been utilized to study the dynamics and properties of benzene-helium systems based on these potential energy surfaces:

Quantum Monte Carlo Methods: Techniques like Diffusion Monte Carlo (DMC) for ground states and the Projection Operator Imaginary Time Spectral Evolution (POITSE) for excited states have been used to calculate properties of small helium clusters containing a benzene (B151609) molecule. aps.orgarxiv.org These methods can determine ground-state structures, energies, and the energies of excited states resulting from the vibrational motion of helium atoms near the benzene surface. aps.org

Scattering Calculations: To study collision dynamics, methods like the coupled states (CS) approximation are used. This approach offers a good balance between accuracy and computational expense, which is crucial when dealing with complex systems. oup.com

Molecular Dynamics and Tight-Binding Potentials: For very large systems or long-timescale simulations, such as the interaction of helium with extended carbon structures like fullerenes or graphite, even high-level DFT can be too computationally expensive. To address this, researchers have developed specialized tight-binding (TB) potentials. These TB methods, which include many-body terms, are parameterized using DFT calculations on smaller, representative systems like benzene-helium to ensure their accuracy and transferability. aip.org

These computational efforts provide critical data on the structure and energetics of the benzene-helium complex, as detailed in the table below.

Table 1: Computed Properties of the Benzene-Helium Complex
PropertyElectronic StateComputational MethodCalculated ValueReference
Binding Energy (Dₑ)Ground (S₀)CCSD(T)89 cm⁻¹ acs.orgnih.gov
Equilibrium Distance (Rₑ)Ground (S₀)CCSD(T)3.14 Å acs.orgnih.gov
Binding Energy (Dₑ)Excited (S₁)EOM-CCSD77 cm⁻¹ acs.orgnih.gov
Equilibrium Distance (Rₑ)Excited (S₁)EOM-CCSD3.20 Å acs.orgnih.gov
Penetration Energy BarrierGround (S₀)MP2/6-31G**//MP2/3-21G*10.7 eV yorku.ca
He Excitation EnergiesGround (S₀)POITSEUp to ~23 K aps.orgarxiv.org

Emerging Experimental Techniques for Probing Benzene-Helium Interactions

Experimental investigations of the benzene-helium complex rely on techniques that can probe its weakly bound nature and subtle quantum effects, often under the ultra-cold conditions of a supersonic jet or helium nanodroplets.

Helium Nanodroplet Isolation (HENDI): A powerful technique involves using superfluid helium nanodroplets as a "quantum solvent" to assemble and spectroscopically study molecules and complexes at extremely low temperatures (~0.4 K). stfc.ac.uk Benzene molecules are introduced into a beam of helium droplets, where they are captured. stfc.ac.ukresearchgate.net This method provides an exceptionally gentle matrix that minimizes perturbations to the molecule's structure and electronic states. unibas.ch The spectra of molecules in helium droplets are characterized by sharp absorption lines, allowing for high-resolution studies. researchgate.netaip.org For instance, the electronic spectra of benzene in helium droplets show a blueshift of about 30 cm⁻¹ compared to the gas phase and reveal that the molecule's moment of inertia increases significantly, by at least a factor of six. researchgate.netaip.orgnih.gov

Advanced Spectroscopic Methods:

Resonant Two-Photon Ionization (R2PI): This is a highly sensitive and mass-selective technique used to study benzene-helium complexes formed in supersonic expansions. aip.orgaip.org By tuning the wavelength of the first laser to an electronic transition and using a second laser to ionize the excited molecule, a mass spectrometer can detect the specific complex. This method has been used to investigate the fine structure in the electronic spectra of (benzene)₁₃ clusters formed in a helium jet. aip.org

Laser-Induced Fluorescence (LIF): LIF spectroscopy is another sensitive detection method where a laser excites the complex, and the resulting fluorescence is detected. nih.gov It has been used alongside other techniques to record the excitation spectra of benzene and its dimers within helium nanodroplets. unibas.chnih.gov

Quantum Tunneling Spectroscopy: Very high-resolution UV excitation spectroscopy has enabled the direct observation of quantum tunneling in the benzene-helium complex. acs.org Experiments have identified weak vibronic bands where rotational transitions are split into doublets. This splitting is the definitive signature of the helium atom tunneling through the plane of the benzene ring, delocalized between the two equivalent potential minima above and below the ring. acs.orgacs.org

Raman Spectroscopy: Intermolecular Raman spectra provide direct information about the vibrational modes of the van der Waals bonds in the benzene-He complex, offering a sensitive probe of the intermolecular potential energy surface. core.ac.ukaip.org

Helium Spin-Echo (HeSE) Spectroscopy: This state-of-the-art technique uses a beam of spin-polarized helium atoms to measure the motion of adsorbates on surfaces with extremely high energy resolution. rsc.orgresearchgate.net It has been used to study the diffusion of benzene on metal surfaces, providing a benchmark for dispersion-corrected DFT calculations and insight into the molecule-surface potential. nih.gov

Table 2: Key Experimental Techniques and Findings for Benzene-Helium Systems
Experimental TechniqueSystem StudiedKey Finding/MeasurementReference
Helium Nanodroplet Isolation (HENDI) with LIF/Beam DepletionBenzene monomer in He dropletSpectral blueshift of ~30 cm⁻¹; >6x increase in moment of inertia. researchgate.netaip.orgnih.gov
High-Resolution UV Excitation SpectroscopyBenzene-He complexObservation of tunneling splitting due to He delocalization across the benzene ring. acs.org
Resonant Two-Photon Ionization (R2PI)Benzene clusters in He jetResolved fine structure corresponding to distinct molecular sites. aip.orgaip.org
Intermolecular Raman SpectroscopyBenzene-He complexMeasurement of intermolecular vibrational transitions, validating PES calculations. core.ac.ukaip.org
Electron DiffractionBenzene clusters in He jetClusters are larger than 13 molecules with a vibrational temperature of 100-150 K. umich.edu

Broader Implications of Benzene-Helium Studies in Chemical Physics and Materials Science

The study of the benzene-helium complex, while focused on a specific system, has significant and broad implications across several scientific disciplines.

In Chemical Physics:

Understanding Intermolecular Forces: Benzene-helium is a prototypical system for studying van der Waals forces, the weak interactions that govern the structure and properties of a vast range of chemical and biological systems. core.ac.ukaip.orgwikipedia.org The precise experimental data and high-level theoretical calculations for this complex serve as a critical benchmark for developing and validating new theoretical models of these ubiquitous forces. aip.org

Probing Quantum Phenomena: The light mass of helium and the weak interaction potential lead to pronounced quantum mechanical effects. The delocalization and tunneling of the helium atom across the benzene plane is a direct manifestation of quantum behavior on a molecular scale. acs.org Furthermore, studies of benzene in helium nanodroplets provide a unique window into the properties of a quantum solvent and the onset of microscopic superfluidity. researchgate.net

Astrochemistry and the Interstellar Medium: Aromatic molecules are believed to be widespread in the interstellar medium (ISM). oup.com Understanding the collision dynamics between molecules like benzene and helium atoms is crucial for accurately modeling the chemical and physical conditions in astrophysical environments and for interpreting observational data. oup.com

In Materials Science:

Helium in Carbon-Based Materials: Understanding the fundamental interactions between helium and a simple aromatic ring like benzene provides a basis for modeling the behavior of helium in more complex carbon-based materials. This is particularly relevant for materials used in nuclear reactors, where helium is produced through transmutation and can accumulate, leading to swelling, embrittlement, and material degradation. osti.gov The calculated high-energy barrier for a helium atom to penetrate the benzene ring (~10 eV) informs models of helium diffusion and trapping in graphitic materials and fullerenes. aip.orgyorku.ca

Nanocrystalline Materials: Nanocrystalline metals are considered for advanced nuclear applications due to their potential radiation resistance. The grain boundaries in these materials act as sinks for defects, including implanted helium atoms. Studies of helium behavior in these materials show that helium accumulation at grain boundaries is a critical process, and the fundamental understanding of He-atom interactions helps rationalize these observations. osti.gov

Plasma Polymerization: Experiments have shown that under the influence of a barrier discharge, ordered polymer structures can be formed from a gas-vapor mixture of benzene and helium. researchgate.net This points to potential applications in the bottom-up fabrication of novel polymer materials and patterned surfaces, where the plasma conditions and gas composition can be tuned to control the resulting material structure. researchgate.net

Q & A

Q. How should researchers address conflicting data on benzene’s solubility in supercritical helium?

  • Methodological Answer : Re-evaluate experimental conditions (e.g., supercritical vs. subcritical helium states) and calibrate sensors using NIST-certified reference materials. Publish raw datasets and uncertainty ranges in supplementary materials to facilitate peer validation .

Q. What are the best practices for documenting benzene-helium experimental results to meet journal standards?

  • Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:
  • Main text : Summarize key findings without duplicating tables/figures.
  • Supporting information : Include raw spectra, calibration curves, and statistical codes.
  • Ethics : Cite all prior work and disclose funding sources to avoid conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.